![molecular formula C9H13N3O2 B12914076 ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)
ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate typically involves the reaction of ethyl carbamate with an appropriate aldehyde or ketone in the presence of a catalyst. One common method involves the condensation of ethyl carbamate with 1-(1H-pyrrol-2-yl)ethanone under acidic or basic conditions to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts can further enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism by which ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.
Propyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate: This compound has a propyl group instead of an ethyl group.
Butyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate: This compound has a butyl group instead of an ethyl group.
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)12-11-7(2)8-5-4-6-10-8/h4-6,10H,3H2,1-2H3,(H,12,13)/b11-7+ |
InChI 键 |
MQSARMLHZIVUEZ-YRNVUSSQSA-N |
手性 SMILES |
CCOC(=O)N/N=C(\C)/C1=CC=CN1 |
规范 SMILES |
CCOC(=O)NN=C(C)C1=CC=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)

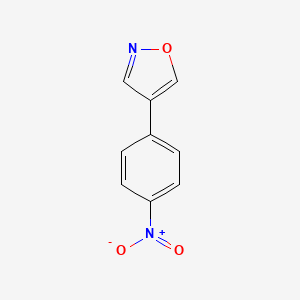
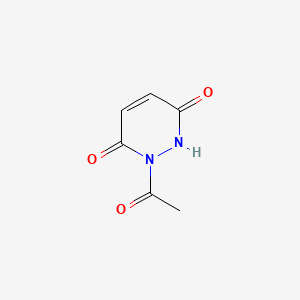
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
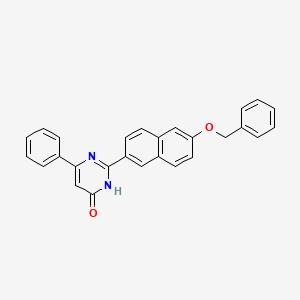
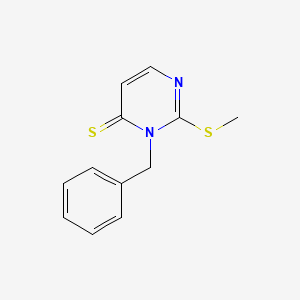
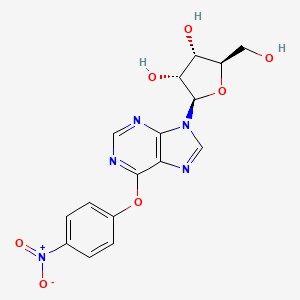



![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12914056.png)
![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)
